molecular formula C22H14ClF3N6S B11055913 4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11055913
M. Wt: 486.9 g/mol
InChI Key: DMZJAZGEFXOXKI-UHFFFAOYSA-N
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Description

4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, a pyridyl-substituted benzimidazole, and a triazole ring. These structural features contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chlorinated Phenyl Ring:

    Synthesis of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

    Construction of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Coupling Reactions: The final step involves coupling the chlorinated phenyl ring, the benzimidazole moiety, and the triazole ring through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or halogen groups.

Scientific Research Applications

4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE shares structural similarities with other triazole-based compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, also share structural similarities.

Uniqueness

The uniqueness of 4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H14ClF3N6S

Molecular Weight

486.9 g/mol

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H14ClF3N6S/c23-14-9-8-13(22(24,25)26)11-18(14)32-19(29-30-21(32)33)12-31-17-7-2-1-5-15(17)28-20(31)16-6-3-4-10-27-16/h1-11H,12H2,(H,30,33)

InChI Key

DMZJAZGEFXOXKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3C4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC=CC=N5

Origin of Product

United States

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